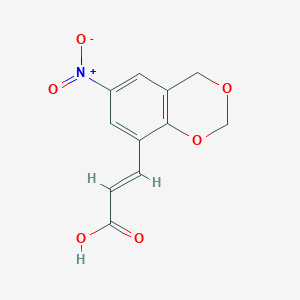

3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloropyridine and piperidine derivatives involves multi-step reactions, starting from basic pyridine or piperidine structures that undergo chlorination, sulfonation, or amination to introduce the desired functional groups. For instance, Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine, yielding about 62% overall yield (Shen Li, 2012).

Molecular Structure Analysis

The molecular and crystal structures of compounds closely related to 3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine have been determined by X-ray diffraction analysis, revealing significant details about their conformations and molecular packing in crystals. For example, studies on hydroxy derivatives of hydropyridine by L. Kuleshova and V. Khrustalev (2000) demonstrate the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

Reactions involving chloropyridine and piperidine derivatives are versatile, including nucleophilic aromatic substitution, hydrogenation, and oxidative coupling, which are crucial for constructing complex molecules. M. El-Abadelah et al. (2018) explored the oxidative C–C coupling reaction with alkanones, showcasing the reactivity and potential transformations of these compounds (M. El-Abadelah et al., 2018).

Physical Properties Analysis

The physical properties, such as crystal structure, stability, and molecular interactions, are essential for understanding the behavior of these compounds. For instance, C. S. Karthik et al. (2021) performed thermal, optical, and structural studies along with theoretical calculations to characterize the title compound, revealing its stability and interactions within the crystal structure (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, hydrogen bonding potential, and electronic structure, can be elucidated through spectroscopic methods and quantum mechanical studies. For example, P. Devi et al. (2020) investigated the spectroscopic properties of a related compound, providing insights into its electronic parameters and reactive sites (P. Devi et al., 2020).

Scientific Research Applications

Synthesis and Functionalization of Piperidine Derivatives

Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were synthesized and demonstrated as a novel nanomagnetic reusable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the versatility of piperidine derivatives in catalyzing organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Intermediate in Drug Synthesis

Role in Lafutidine Synthesis

The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate of lafutidine, from 2-amino-4-methylpyridine highlights the importance of chloro and piperidine substitutions in the pharmaceutical industry (Shen Li, 2012).

Chemical Modification and Reactions

Synthesis of Pyridine Derivatives

The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a critical intermediate for herbicide trifloxysulfuron production, exemplifies the modification of pyridine derivatives for agricultural applications (Zuo Hang-dong, 2010).

Corrosion Inhibition

Piperidine Derivatives as Corrosion Inhibitors

Quantum chemical and molecular dynamic simulation studies on piperidine derivatives showcased their potential as corrosion inhibitors for iron, highlighting the industrial application of these compounds in protecting metal surfaces (Kaya et al., 2016).

Vasodilation Properties

Vasodilators from Pyrimidine Derivatives

The creation of di- and triaminopyrimidine 3-oxides and their reaction with sulfur trioxide to yield heterocyclic O-sulfates demonstrates the medical research interest in piperidine derivatives as potential vasodilators (J. Mccall et al., 1983).

properties

IUPAC Name |

3-chloro-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-13-9-14(2)19(15(3)10-13)26(23,24)22-8-4-5-16(12-22)25-18-6-7-21-11-17(18)20/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXMMVQYOOCSKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-((1-(mesitylsulfonyl)piperidin-3-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2488778.png)